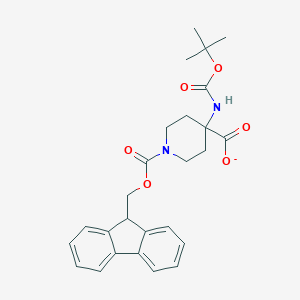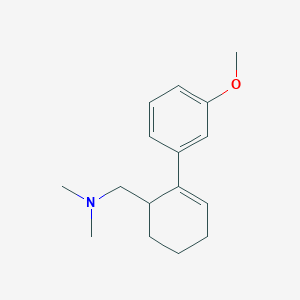
1,6-Dehydro Tramadol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dehydro Tramadol (DHT) is a synthetic opioid analgesic drug developed by scientists in the early 2000s. It is a derivative of tramadol, a drug commonly used to treat moderate to severe pain. DHT has been studied for its potential to provide pain relief with fewer side effects than traditional opioids.
Applications De Recherche Scientifique
Pharmacokinetics and Mechanisms of Action
Tramadol is a centrally acting analgesic, structurally related to codeine and morphine, known for its dual mechanism of action. It acts as an agonist of the μ-opioid receptor and inhibits the reuptake of serotonin and norepinephrine. This dual action contributes to its effectiveness in managing pain by enhancing inhibitory effects on pain transmission in the spinal cord. The analgesic potency of tramadol is about 10% of that of morphine following parenteral administration, offering a favorable option for postoperative pain relief and chronic pain management of both malignant and nonmalignant origins without the severe side effects commonly associated with strong opioids (Grond & Sablotzki, 2004).
Pharmacological Applications in Depression and Anxiety
Beyond its analgesic use, tramadol's impact on the serotonin and norepinephrine systems has prompted research into its antidepressant and anxiolytic potentials. A study exploring tramadol's effect in the rat forced swimming test (FST) indicated that it possesses antidepressant-like effects, which are partly mediated by the L-arginine-nitric oxide-cyclic guanosine monophosphate pathway. This finding supports tramadol's potential application in treating depressive disorders, highlighting its ability to influence mood-regulating neurotransmitter systems (Jessé et al., 2008).
Neuroprotective Effects and Pain Management
Tramadol's neuroprotective effects have been investigated in the context of ischemia-reperfusion injury in rat models. A study assessing tramadol's impact on skeletal muscle ischemia-reperfusion injury demonstrated its potential in mitigating metabolic injuries in the skeletal muscle, suggesting tramadol's broader therapeutic applications beyond pain management, including conditions involving ischemic injuries (Takhtfooladi et al., 2014).
Environmental Impact and Ecotoxicology
Research has also extended to the environmental presence of tramadol and its ecotoxicological impacts. Tramadol detected in aquatic environments has been shown to affect the behavior of native European fish, indicating the broader ecological consequences of pharmaceutical pollutants. This line of investigation is crucial for understanding how widespread use of medications like tramadol can impact aquatic life and ecosystems, further informing environmental safety and pharmaceutical disposal practices (Santos et al., 2021).
Propriétés
IUPAC Name |
1-[2-(3-methoxyphenyl)cyclohex-2-en-1-yl]-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-17(2)12-14-7-4-5-10-16(14)13-8-6-9-15(11-13)18-3/h6,8-11,14H,4-5,7,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNQAKPOVVMNEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCC=C1C2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dehydro Tramadol | |
CAS RN |
192384-41-1 |
Source


|
| Record name | 1,6-Dehydro tramadol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192384411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-DEHYDRO TRAMADOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HHK0Z002M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



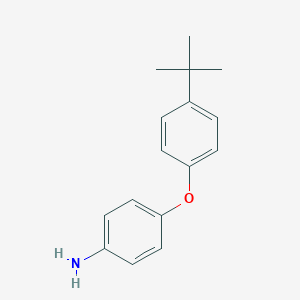
![1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole](/img/structure/B140170.png)
![N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine](/img/structure/B140171.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine](/img/structure/B140172.png)
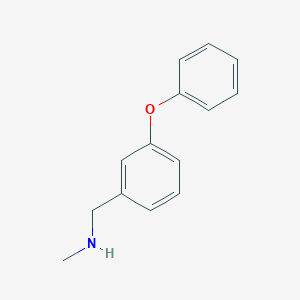
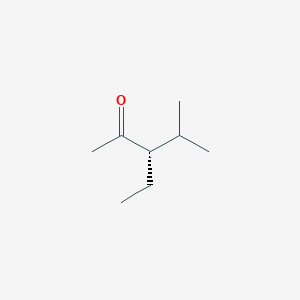
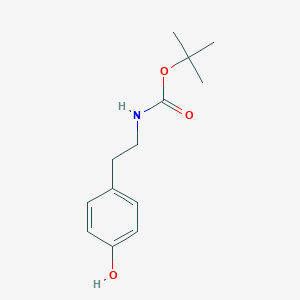

![3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B140186.png)

